An In-Depth Technical Guide to Alverine-d5 Citrate: The Gold Standard for Bioanalytical Quantification
An In-Depth Technical Guide to Alverine-d5 Citrate: The Gold Standard for Bioanalytical Quantification
Introduction: Beyond the Therapeutic Agent
Alverine citrate is well-established in clinical practice as a direct-acting smooth muscle relaxant, prescribed for conditions like irritable bowel syndrome (IBS) and painful diverticular disease.[1][2][3] Its therapeutic effect stems from its ability to alleviate muscle spasms in the gastrointestinal tract and uterus.[2][4] The mechanism is multifaceted, involving the inhibition of calcium influx into muscle cells, modulation of 5-HT1A serotonin receptors, and a potential reduction in the sensitivity of contractile proteins to calcium.[2][5][6][7]
However, for the drug development professional and bioanalytical scientist, the parent molecule is only half the story. To rigorously characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a more sophisticated tool is required. This guide focuses on that tool: Alverine-d5 Citrate .
Alverine-d5 Citrate is the stable isotope-labeled (SIL) analog of Alverine, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[8][9] It is not a therapeutic agent but a critical analytical reagent. Its indispensable role is to serve as an internal standard (IS) in quantitative bioanalysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10][11] By employing the principle of isotope dilution, Alverine-d5 Citrate enables researchers to achieve the highest possible accuracy and precision in quantifying alverine and its metabolites in complex biological matrices, forming the bedrock of robust pharmacokinetic and bioequivalence studies.[12][13]
Physicochemical Profile and Deuteration Rationale
The fundamental properties of Alverine-d5 Citrate are summarized below. The key distinction from the parent drug is its increased molecular weight due to the five deuterium atoms, a property that is foundational to its analytical application.
| Property | Value | Source(s) |
| IUPAC Name | N-(ethyl-d5)-3-phenyl-N-(3-phenylpropyl)propan-1-amine, citrate (1:1) | [8] |
| CAS Number | 1215327-00-6 | [8][9][14] |
| Molecular Formula | C₂₆H₃₀D₅NO₇ | [9][15] |
| Molecular Weight | 478.59 g/mol | [9][15] |
| Appearance | White to off-white solid | [9] |
| Isotopic Purity | Typically ≥98% | [9][16] |
Chemical Structure
Caption: Chemical structure of the Alverine-d5 cation.
Rationale for Deuterium Labeling
The synthesis of Alverine Citrate typically starts from 3-phenyl-1-propanol, which undergoes bromination and subsequent reactions with ethylamine to form the final tertiary amine structure.[17][18] To create Alverine-d5, a deuterated starting material, such as ethylamine-d5, is introduced during the synthesis.
The choice to replace hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a deliberate and critical decision in modern analytical chemistry.[10][12]
-
Minimal Physicochemical Alteration: Deuterium and hydrogen are chemically almost identical.[12] Substituting H with D results in a negligible change to the molecule's polarity, pKa, and chromatographic retention time. This ensures that Alverine-d5 co-elutes almost perfectly with the non-labeled Alverine during LC separation.[19]
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the mass of deuterium is approximately double that of hydrogen. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte and the internal standard simultaneously and without interference.[16]
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Placing the deuterium label on a site that is not prone to metabolic cleavage is crucial to prevent isotopic exchange in vivo, which would compromise quantitative accuracy. The ethyl group in Alverine is a suitable position for labeling.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
To appreciate the necessity of Alverine-d5 Citrate, one must first understand the inherent challenges of quantifying analytes in biological matrices like plasma or urine. These samples are exceedingly complex, containing salts, lipids, proteins, and other endogenous components that can interfere with the analytical process.
Key Challenges in Bioanalysis:
-
Matrix Effects: Co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[20]
-
Sample Preparation Variability: During the multi-step process of extracting the analyte from the matrix (e.g., protein precipitation, liquid-liquid extraction), recovery is rarely 100% and can vary from sample to sample.[20]
-
Instrumental Drift: The sensitivity of an LC-MS system can fluctuate over the course of an analytical run.[20]
A deuterated internal standard is the ultimate solution to these problems. Because it is chemically identical to the analyte, it experiences the exact same matrix effects, extraction losses, and instrumental variations.[12][20] By adding a precise, known amount of Alverine-d5 to every sample before processing, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of these variations. This allows for the precise calculation of the analyte's original concentration.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
| Comparison of Internal Standards | Structural Analog IS | Deuterated IS (e.g., Alverine-d5) | Causality (The "Why") |
| Chromatography | Elutes at a different time. | Co-elutes with the analyte. | Identical chemical structure ensures near-identical interaction with the stationary and mobile phases.[12] |
| Ionization | Different ionization efficiency. | Identical ionization efficiency. | The presence of deuterium does not significantly alter the molecule's ability to gain a charge in the MS source.[10] |
| Matrix Effects | Experiences different suppression/enhancement. | Experiences identical suppression/enhancement. | Co-elution ensures both analyte and IS are exposed to the same interfering matrix components at the same time.[20] |
| Sample Recovery | Different recovery during extraction. | Identical recovery during extraction. | Identical solubility and binding properties ensure proportional losses during sample preparation steps.[12] |
| Overall Accuracy | Moderate to Good | Excellent (Gold Standard) | By perfectly mimicking the analyte's behavior, the deuterated IS provides the most reliable correction for all sources of experimental variability.[12][19] |
Application in Alverine Pharmacokinetic Studies
Pharmacokinetic (PK) studies have shown that alverine is rapidly absorbed and extensively metabolized after oral administration.[21] The parent drug is converted to a primary active metabolite, 4-hydroxy alverine, as well as other metabolites like N-desethyl alverine and glucuronide conjugates.[13][22] In fact, the total exposure to the 4-hydroxy alverine metabolite is significantly higher than that of the parent alverine, accounting for the vast majority of circulating drug-related moieties.[22]
Accurately characterizing this complex metabolic profile is impossible without a reliable internal standard. Alverine-d5 Citrate is used to quantify the parent drug, while other specific deuterated standards (like D5-4-hydroxy alverine) are used to quantify the metabolites, ensuring a complete and accurate picture of the drug's fate in the body.[13]
Caption: A typical bioanalytical workflow using Alverine-d5 Citrate.
Experimental Protocol: Quantification of Alverine in Human Plasma
This section provides a representative, step-by-step protocol for the quantification of alverine in human plasma using Alverine-d5 Citrate as an internal standard, based on validated methodologies.[13]
Materials and Reagents
-
Analytes: Alverine Citrate, Alverine-d5 Citrate (Internal Standard)
-
Biological Matrix: Human plasma (with K₂EDTA as anticoagulant)
-
Solvents: HPLC-grade Acetonitrile and Methanol, Purified Water (Milli-Q or equivalent)
-
Additives: HPLC-grade Formic Acid, Ammonium Formate
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, nitrogen evaporator, LC-MS/MS system (e.g., Sciex API 5500 or equivalent).[13]
Sample Preparation
-
Thaw plasma samples and calibration standards to room temperature.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.
-
Add 25 µL of the Alverine-d5 IS working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The following tables provide typical starting conditions for method development.
Table 5.3.1: Liquid Chromatography (LC) Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for moderately hydrophobic molecules like alverine. |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate | Separates the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
Table 5.3.2: Mass Spectrometry (MS) Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alverine is a tertiary amine, which readily forms a positive ion [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Alverine) | Q1: m/z 282.2 → Q3: m/z 147.1 | Precursor ion [M+H]⁺ fragments to a stable product ion. (Values are illustrative and must be optimized). |
| MRM Transition (Alverine-d5) | Q1: m/z 287.2 → Q3: m/z 147.1 | The precursor is +5 Da, but the fragment (lacking the ethyl-d5 group) can be the same, or a different stable fragment can be chosen. |
Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Alverine / Alverine-d5) against the known concentrations of the prepared calibration standards.
-
Apply a linear regression model, typically with a 1/x² weighting, to the calibration curve.
-
Calculate the concentration of alverine in the unknown samples by interpolating their measured peak area ratios onto the calibration curve.
Conclusion
Alverine-d5 Citrate represents a pinnacle of analytical chemistry applied to pharmaceutical development. While the parent compound, Alverine Citrate, treats patients, its deuterated counterpart ensures the integrity of the data that underpins its clinical use. By providing a near-perfect mimic of the analyte, it allows scientists to overcome the significant challenges of bioanalysis, including matrix effects and sample preparation variability.[10][12] Its use in isotope dilution mass spectrometry is not merely a best practice but the established gold standard for generating robust, reproducible, and regulatory-compliant pharmacokinetic data.[12][20] For any researcher or drug development professional involved in the study of alverine, a thorough understanding and correct application of Alverine-d5 Citrate is fundamental to achieving data of the highest quality and confidence.
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